Berbine

Description

Contextualization of Berbine within Isoquinoline Alkaloid Research

This compound is a quaternary ammonium (B1175870) salt belonging to the protoberberine group of benzylisoquinoline alkaloids. wikipedia.org These alkaloids are characterized by a tetracyclic ring system derived from a benzyltetrahydroisoquinoline framework, with an additional carbon atom forming a bridge. wikipedia.orgresearchgate.net This core structure, known as the protoberberine skeleton (5,6-dihydrodibenzo[a,g]quinolizinium), is the foundation from which a diverse family of related alkaloids, including berberine (B55584) itself, is built. nih.govdrugbank.com

The biosynthesis of protoberberine alkaloids begins with the amino acid L-tyrosine, which is a precursor to (S)-reticuline. wikipedia.org (S)-Reticuline is a crucial intermediate that undergoes enzymatic transformation by the berberine bridge enzyme (BBE) to form (S)-scoulerine, the common precursor for most protoberberine alkaloids. nih.gov The structural diversity within this class arises from various modifications to the protoberberine backbone, such as the installation of a methylenedioxy bridge. nih.gov this compound's chemical formula is C₂₀H₁₈NO₄⁺. nih.govresearchgate.net

Historical Perspectives on this compound in Natural Product Chemistry

The history of this compound is intrinsically linked to the plants from which it and its derivatives are extracted. For over 3,000 years, plants containing berberine, particularly from the Berberis genus, have been utilized in traditional Chinese and Ayurvedic medicine. puritan.comnih.gov The earliest documented use of Berberis vulgaris (barberry) as a blood-purifying agent dates back to 650 BC, as recorded on clay tablets in the library of the Assyrian emperor Ashurbanipal. nih.gov

In traditional Chinese medicine, herbs rich in berberine, such as Coptis chinensis (Chinese goldthread), have been historically used to address a variety of ailments. nih.gov The compound's distinct yellow color also led to its use as a dye for materials like wool and leather. wikipedia.org Under ultraviolet light, berberine exhibits a strong yellow fluorescence, a property that has been harnessed in histology for staining purposes. wikipedia.org The first isolation of the alkaloid berberine occurred in 1917 from goldenseal (Hydrastis canadensis). acs.org

Evolution of Research Paradigms for this compound Studies

The scientific investigation of this compound and its derivatives has evolved significantly over time. Early research focused on extraction from plant sources, isolation, and structural elucidation using classical chemical methods. The total synthesis of berberine as the iodide salt was first reported in 1969. acs.org

Modern research employs a sophisticated array of analytical techniques. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are now standard for the separation, detection, and quantification of berberine and related alkaloids from complex botanical and biological matrices. nih.govnih.gov These methods have been crucial in understanding the pharmacokinetics and metabolism of these compounds. nih.gov

Furthermore, the advent of metabolic engineering and synthetic biology has opened new avenues for producing protoberberine alkaloids. Researchers have successfully engineered microorganisms like Saccharomyces cerevisiae to produce a range of these compounds de novo, offering a scalable and controlled alternative to plant extraction. nih.gov Advanced approaches, including multi-omics (genomics, transcriptomics, proteomics, and metabolomics), are providing deeper insights into the mechanisms of action of these alkaloids. researchgate.net

Overview of Major Academic Disciplines Intersecting with this compound Research

The diverse biological activities of this compound and its derivatives have attracted interest from a multitude of academic disciplines.

Pharmacology and Medicinal Chemistry: A significant body of research has explored the pharmacological properties of berberine, revealing a wide range of effects. nih.govnih.gov This has spurred efforts in medicinal chemistry to synthesize novel derivatives with enhanced activity and to understand structure-activity relationships. nih.gov

Biochemistry: Studies in biochemistry focus on the molecular mechanisms underlying berberine's effects, such as its interaction with enzymes and signaling pathways. For example, research has shown that berberine can modulate the activity of enzymes like AMP-activated protein kinase (AMPK) and matrix metalloproteinases (MMPs). nih.govacs.org

Natural Product Chemistry: This field continues to be central to this compound research, from the isolation and characterization of new protoberberine alkaloids from various plant species to the development of improved extraction and synthesis methods. researchgate.netacs.org

Microbiology: The antimicrobial properties of berberine against a wide spectrum of pathogens, including bacteria, viruses, and fungi, are a major area of investigation. researchgate.netscilit.com

Table 1: Selected Protoberberine Alkaloids and Their Investigated Biological Activities This interactive table provides a summary of key research findings on various protoberberine alkaloids.

| Alkaloid | Investigated Biological Activity | Key Research Findings |

| Berberine | Anti-inflammatory, Antimicrobial, Hypolipidemic | Has been shown to inhibit the expression of MMP2 and MMP9. nih.gov Exhibits activity against various pathogens. researchgate.netscilit.com Demonstrates significant lipid-lowering activity in animal models and clinical trials. nih.govresearchgate.net |

| Palmatine (B190311) | Anti-inflammatory, Antimicrobial | A derivative of berberine that has gained attention for its potential biological effects. researchgate.net |

| Jatrorrhizine | Antimicrobial, Anti-inflammatory | Another derivative of berberine noted for its potential pharmacological properties. researchgate.net |

| Coptisine | Hypolipidemic | A natural protoberberine alkaloid studied for its effects on lipid levels. researchgate.net |

| Columbamine | Hypolipidemic | Investigated alongside other protoberberines for its potential to lower lipids. researchgate.net |

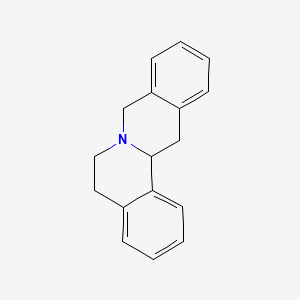

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N/c1-2-7-15-12-18-10-9-13-5-3-4-8-16(13)17(18)11-14(15)6-1/h1-8,17H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLDZKPJJNASGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC=CC=C3CC2C4=CC=CC=C41 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870550 | |

| Record name | Berbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-49-8 | |

| Record name | Tetrahydroprotoberberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/728C74FB5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Source Characterization and Isolation Methodologies for Research

Botanical and Microbial Sources of Berbine

This compound is predominantly found in the plant kingdom, with no significant microbial sources reported in major studies. The research focuses on identifying plant species with high this compound content and optimizing their cultivation.

This compound is distributed across a wide array of plant families and genera. nih.gov The Berberidaceae family, particularly the genus Berberis, is the most prominent natural source, encompassing approximately 450-500 species. nih.gov Other significant families include Ranunculaceae (the buttercup family), Papaveraceae (the poppy family), Menispermaceae, Rutaceae, and Annonaceae. nih.govresearchgate.net These plants are often found in high-altitude regions, including the Himalayas. researchgate.net

The alkaloid has been successfully identified and isolated from numerous species within these families. nih.gov

Table 1: Plant Families and Genera Containing this compound

| Family | Genera |

|---|---|

| Annonaceae | Annickia, Coelocline, Rollinia, Xylopia nih.gov |

| Berberidaceae | Berberis, Caulophyllum, Jeffersonia, Mahonia, Nandina, Sinopodophyllum nih.gov |

| Menispermaceae | Tinospora nih.govresearchgate.net |

| Papaveraceae | Argemone, Bocconia, Chelidonium, Corydalis, Eschscholzia, Glaucium, Hunnemannia, Macleaya, Papaver, Sanguinaria nih.gov |

| Ranunculaceae | Coptis, Hydrastis, Xanthorhiza nih.govbotanical-online.com |

| Rutaceae | Evodia, Phellodendron, Zanthoxylum nih.govresearchgate.net |

The concentration of this compound is not uniform throughout the plant; it accumulates in specific tissues. Research consistently shows that the highest concentrations are found in the roots, rhizomes, and bark. nih.govbotanical-online.comncsu.edu The bark of Berberis vulgaris (Barberry), for instance, can contain over 8% alkaloids, with this compound being the major component at about 5%. nih.gov Similarly, studies on various Berberis species report that the maximum accumulation of this compound, ranging from 1.6% to 4.3%, occurs in the root. nih.govresearchgate.net

A detailed study on Berberis darwinii quantified the distribution of this compound and the related alkaloid palmatine (B190311) across different plant organs. The results demonstrated that roots contained the highest levels of both alkaloids, followed by stems. nih.gov Leaves and seeds had significantly lower concentrations, while the pulp of the fruit had no detectable levels of these compounds. nih.gov This tissue-specific distribution is a critical factor for optimizing extraction processes. nih.gov

Table 2: this compound and Palmatine Concentration in Berberis darwinii Tissues

| Plant Tissue | Alkaloid Concentration | Key Finding |

|---|---|---|

| Roots | Highest concentration, up to 26,482.20 µg/g for this compound in one accession. nih.gov | The primary source for extraction. nih.gov |

| Stems | Moderate concentration, lower than roots. nih.gov | A secondary source of alkaloids. nih.gov |

| Leaves | Low concentration. nih.gov | Not an efficient source for extraction. nih.gov |

| Seeds | Low concentration. nih.gov | Not an efficient source for extraction. nih.gov |

| Fruit Pulp | No detectable alkaloids. nih.gov | Devoid of the target compounds. nih.gov |

In rats, following oral administration, this compound distributes widely into tissues, with the highest concentrations found in the liver, followed by the kidneys, muscle, lungs, brain, and heart. plos.org This distribution into various organs is significant for understanding its biological activity. plos.org

To ensure a consistent supply for research and potential commercial applications, studies have focused on cultivation and propagation methods to enhance this compound yields. One key strategy is the selection of high-yielding natural variants or accessions. nih.gov Research on Berberis darwinii identified specific accessions with exceptionally high this compound concentrations, highlighting the potential of selective breeding programs. nih.gov

Beyond traditional cultivation, biotechnological approaches are being explored. In vitro cultures of Berberis buxifolia have been established to produce this compound. researchgate.netnih.gov These methods, including cell suspension and shoot cultures, utilize plant growth regulators like thidiazuron (B128349) and picloram (B1677784) to first generate biomass, followed by a production stage to stimulate this compound synthesis. researchgate.netnih.gov While yields from in vitro cultures are currently lower than those from field-grown plants, they offer a controlled environment for production. researchgate.netnih.gov Similarly, an efficient micropropagation protocol for Jeffersonia dubia has been developed, showing that in vitro-developed shoots contained significantly higher this compound content (1381 μg g−1) compared to the leaves of field-grown plants (92 μg g−1). researchgate.net Further research into hairy root and adventitious root cultures in bioreactors presents future opportunities for scaling up production. researchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms of Berbine

Elucidation of the Berbine Biosynthetic Pathway

The journey from precursor molecules to the final this compound product is orchestrated by a cascade of specific enzymes. The primary pathway has been largely elucidated in plants like Coptis japonica and is understood to begin with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govfrontiersin.org

The biosynthesis of this compound commences with the amino acid L-tyrosine. youtube.comacademie-sciences.fr Through the action of tyrosine hydroxylase, L-tyrosine is converted to L-3,4-dihydroxyphenylalanine (L-DOPA). youtube.comnih.gov Subsequently, L-DOPA and L-tyrosine serve as the foundational units for the two key precursors of the this compound scaffold.

L-DOPA is decarboxylated to form dopamine. Concurrently, L-tyrosine is converted to 4-hydroxyphenylacetaldehyde (4-HPAA). nih.gov The condensation of these two molecules, dopamine and 4-HPAA, marks the first committed step in the biosynthesis of all benzylisoquinoline alkaloids, including this compound. nih.gov

The formation of the protoberberine skeleton from the initial precursors involves a series of enzymatic reactions, including condensations, methylations, and hydroxylations, leading to the central intermediate, (S)-reticuline. nih.govnih.gov This intermediate then undergoes further transformations to yield the characteristic tetracyclic structure of protoberberine alkaloids.

(S)-Norcoclaurine synthase (NCS) catalyzes the pivotal Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine. nih.govchalmers.se This stereoselective reaction is the first committed step in the biosynthesis of benzylisoquinoline alkaloids. nih.govmdpi.com NCS belongs to the PR10/Bet v1 protein family and its activity is crucial for the initiation of the entire biosynthetic cascade leading to this compound. nih.gov

A series of O-methyltransferases (OMTs) play a critical role in modifying the hydroxyl groups of the nascent alkaloid structure. These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor. oup.com

Norcoclaurine 6-O-methyltransferase (6OMT) : This enzyme catalyzes the methylation of the 6-hydroxyl group of (S)-norcoclaurine to produce (S)-coclaurine. nih.govscispace.com

3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) : Following N-methylation and hydroxylation, 4'OMT methylates the 4'-hydroxyl group of (S)-3'-hydroxy-N-methylcoclaurine. frontiersin.orgnih.gov

Scoulerine 9-O-methyltransferase (SMT) : After the formation of the protoberberine ring system, SMT, also known as SOMT, catalyzes the methylation of the 9-hydroxyl group of (S)-scoulerine. oup.comnih.govpnas.org

These methylation steps are crucial for directing the biosynthetic pathway towards the formation of specific alkaloids like this compound. nih.gov

Table 1: Key O-Methyltransferases in this compound Biosynthesis

| Enzyme | Abbreviation | Substrate | Product |

|---|---|---|---|

| Norcoclaurine 6-O-methyltransferase | 6OMT | (S)-Norcoclaurine | (S)-Coclaurine |

| 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase | 4'OMT | (S)-3′-hydroxy-N-methylcoclaurine | (S)-Reticuline |

| Scoulerine 9-O-methyltransferase | SMT/SOMT | (S)-Scoulerine | (S)-Tetrahydrocolumbamine |

Coclaurine N-methyltransferase (CNMT) is responsible for the N-methylation of (S)-coclaurine to yield (S)-N-methylcoclaurine. frontiersin.orgresearchgate.net This step is essential for the subsequent action of hydroxylases and further O-methylations that lead to the formation of the key intermediate, (S)-reticuline.

Cytochrome P450 monooxygenases, specifically hydroxylases, are involved in the hydroxylation of the benzylisoquinoline backbone. (S)-N-methylcoclaurine 3′-hydroxylase (CYP80B2) introduces a hydroxyl group at the 3' position of (S)-N-methylcoclaurine, a critical step preceding the final methylation by 4'OMT to form (S)-reticuline. frontiersin.org

Key Enzymatic Reactions and Intermediates in Protoberberine Alkaloid Formation

This compound Bridge Enzyme (BBE)

The this compound Bridge Enzyme (BBE) is a flavoprotein oxidase that plays a pivotal role in the biosynthesis of protoberberine alkaloids. nih.gov It catalyzes the regioselective oxidative cyclization of (S)-reticuline to form (S)-scoulerine, creating the characteristic tetracyclic backbone of this alkaloid class. nih.govnih.gov This reaction is unique in nature and has no direct equivalent in synthetic organic chemistry. nih.gov BBE is an FAD-containing amine oxidase where the FAD cofactor is covalently attached to the protein, a feature that enhances its redox potential and facilitates the complex ring closure. nih.govnih.govacs.org The enzyme, specifically the name-bearer for the BBE-like subfamily, mediates this oxidative ring closure by converting the N-methyl group of (S)-reticuline into the C-8 bridge of (S)-scoulerine. nih.govnih.gov

The precise mechanism of BBE has been a subject of scientific investigation, with evidence supporting a stepwise process. nih.govnih.gov This proposed mechanism involves an initial hydride transfer from the N-methyl group of (S)-reticuline to the FAD cofactor, resulting in the formation of a transient methylene (B1212753) iminium ion intermediate. nih.govnih.govwustl.edu Following this oxidation, a nucleophilic attack from the phenolic ring of the substrate onto the iminium ion completes the cyclization, forming the berberine (B55584) bridge. nih.govwustl.edu Studies using kinetic isotope effects support this stepwise model over a concerted mechanism where deprotonation, hydride transfer, and cyclization would occur simultaneously. nih.gov The mutation of a key active site residue, Glu417, significantly reduces the enzyme's catalytic rate, highlighting its importance in the reaction, likely in deprotonating the substrate's phenol (B47542) group to initiate the cyclization. nih.govacs.org

(S)-Canadine Synthase (CYP719A1)

(S)-Canadine synthase, classified as CYP719A1, is a crucial cytochrome P450 enzyme in the berberine biosynthetic pathway. nih.gov Its primary function is to catalyze the formation of a methylenedioxy bridge on the protoberberine backbone. nih.govresearchgate.net Specifically, it acts on the intermediate (S)-tetrahydrocolumbamine, installing the methylenedioxy bridge to produce (S)-canadine. nih.govwikipedia.org

Research has shown that this enzyme can exhibit a degree of substrate promiscuity. For instance, in Coptis chinensis, CcCYP719A1 demonstrated the ability to form the methylenedioxy bridge on both ring A and ring D of the protoberberine structure. nih.govresearchgate.net It showed activity towards both (S)-cheilanthifoline and (S)-tetrahydrocolumbamine, yielding (S)-stylopine and (S)-canadine, respectively. nih.gov This functional versatility indicates that CYP719A1 plays a critical role in diverging the metabolic flux towards a variety of protoberberine alkaloids within the plant. researchgate.net This enzyme is a key step that follows the formation of the tetracyclic skeleton, further modifying the alkaloid structure before the final oxidation step. wikipedia.org

(S)-Tetrahydroprotoberberine Oxidase (THBO)

(S)-Tetrahydroprotoberberine oxidase (THBO), also referred to as (S)-tetrahydroberberine oxidase (STOX), is the terminal enzyme in the biosynthesis of berberine. nih.govnih.gov This flavoprotein catalyzes the final dehydrogenation reaction, converting (S)-canadine (also known as (S)-tetrahydroberberine) into the quaternary aromatic alkaloid, berberine. wikipedia.orgnih.gov This four-electron oxidation reaction is essential for creating the biologically active form of the compound. nih.govnih.gov

| Enzyme | EC Number | Substrate(s) | Product(s) | Function |

| This compound Bridge Enzyme (BBE) | 1.5.3.9 | (S)-Reticuline | (S)-Scoulerine | Oxidative cyclization to form the protoberberine backbone. nih.govnih.gov |

| (S)-Canadine Synthase (CYP719A1) | 1.14.21.2 | (S)-Tetrahydrocolumbamine | (S)-Canadine | Formation of the methylenedioxy bridge. nih.govwikipedia.org |

| (S)-Tetrahydroprotoberberine Oxidase (THBO/STOX) | 1.3.3.8 | (S)-Canadine | Berberine | Final dehydrogenation to form the aromatic berberine. wikipedia.orgnih.gov |

Formation of the this compound Bridge: Oxidative Processes and Iminium Ion Intermediates

The formation of the this compound bridge is the defining step in the biosynthesis of the protoberberine alkaloid skeleton, transforming the benzylisoquinoline precursor (S)-reticuline into the tetracyclic compound (S)-scoulerine. nih.govnih.gov This transformation is an oxidative cyclization catalyzed by the this compound Bridge Enzyme (BBE). nih.govnih.gov The reaction involves the oxidation of the N-methyl group of (S)-reticuline and its subsequent intramolecular coupling to the phenolic ring. nih.govnih.gov

The catalytic mechanism proceeds through a stepwise process involving distinct oxidative events and ionic intermediates. nih.gov The initial step is the oxidation of the substrate's tertiary amine, which leads to the formation of a highly reactive methylene iminium ion intermediate. nih.govwustl.edu This is achieved by the transfer of a hydride from the N-methyl group to the enzyme's FAD cofactor. nih.govnih.gov Following the generation of this electrophilic iminium ion, a subsequent nucleophilic attack from the electron-rich C2' position of the phenolic ring occurs. nih.gov This intramolecular ring closure is an ionic mechanism that forges the new carbon-carbon bond, creating the "berberine bridge" and establishing the final tetracyclic structure of (S)-scoulerine. nih.govwustl.edu Kinetic studies have provided evidence against a single, concerted step, favoring this two-step model involving the formation and subsequent cyclization of the methylene iminium ion. nih.gov

Convergent Evolution of this compound Biosynthesis in Divergent Botanical Lineages

Berberine is produced by plants from distantly related botanical lineages, most notably Coptis in the order Ranunculales (an early-diverging eudicot) and Phellodendron in the order Sapindales (a core eudicot). nih.govresearchgate.netnih.gov The independent emergence of this complex metabolic pathway in such divergent lineages is a clear example of convergent evolution in plant specialized metabolism. nih.govnih.gov While both lineages synthesize berberine from the common precursor (S)-reticuline, they have independently evolved different enzymatic solutions for key steps in the pathway. nih.govresearchgate.net

The most significant divergence is seen in the crucial step of forming the berberine bridge. nih.gov In the well-elucidated pathway in Coptis, this cyclization is catalyzed by the canonical FAD-dependent this compound Bridge Enzyme (BBE). nih.govresearchgate.net In contrast, research on Phellodendron amurense has revealed that this species does not use the classical BBE. Instead, it employs a completely different class of enzyme—a NAD(P)H-dependent monooxygenase belonging to the cytochrome P450 family—to achieve the same transformation. nih.govresearchgate.netnih.gov This discovery highlights how different plant families have independently recruited and repurposed enzymes from distinct protein families to solve the same complex biosynthetic problem, ultimately converging on the production of the same final compound. nih.gov

Comparative Analysis of Biosynthetic Genes (e.g., Coptis vs. Phellodendron)

Comparative genomic and transcriptomic analyses between Coptis and Phellodendron species have illuminated the genetic underpinnings of the convergent evolution of berberine biosynthesis. nih.govresearchgate.net While many of the upstream and downstream modification steps, such as certain methylations, are conserved or catalyzed by functionally similar enzymes, the gene responsible for the berberine bridge formation is fundamentally different. nih.gov

In Coptis, the gene encoding the FAD-dependent this compound Bridge Enzyme (BBE) is a well-characterized component of the biosynthetic gene cluster. nih.gov However, in Phellodendron, this BBE ortholog is absent. Instead, co-expression analysis and biochemical assays identified a lineage-specific cytochrome P450 gene that performs this function. nih.govresearchgate.net This finding demonstrates that despite arriving at the same metabolic product, the genetic toolkits used by these divergent plants are distinct. researchgate.net The evolution of berberine biosynthesis in Phellodendron involved the neofunctionalization of a CYP450 enzyme, whereas in Coptis, it relied on an FAD-dependent oxidase. nih.govnih.gov

Identification of NAD(P)H-Dependent Monooxygenases (e.g., PaCYP71BG29)

Detailed investigation into the berberine pathway in Phellodendron amurense led to the specific identification of the enzyme responsible for forming the berberine bridge in that species. nih.gov This enzyme was identified as PaCYP71BG29, a NAD(P)H-dependent monooxygenase. nih.govresearchgate.netnih.gov Unlike the classical BBE found in Ranunculales, which is an FAD-dependent oxidase, PaCYP71BG29 is a cytochrome P450 enzyme that utilizes NAD(P)H as a cofactor to catalyze the oxidative cyclization of (S)-reticuline. nih.govresearchgate.net

Phylogenetic analysis suggests that PaCYP71BG29 originated from the neofunctionalization of a tryptamine (B22526) 5-hydroxylase, an enzyme from a different metabolic context. nih.govnih.gov This recruitment and adaptation of a CYP450 enzyme to perform the berberine bridge cyclization represents a key evolutionary innovation that allowed the Sapindales lineage to independently establish a berberine production pathway. nih.govresearchgate.net

| Feature | Coptis (Ranunculales) | Phellodendron (Sapindales) |

| This compound Bridge Forming Enzyme | This compound Bridge Enzyme (BBE) | PaCYP71BG29 |

| Enzyme Class | FAD-dependent oxidase | NAD(P)H-dependent monooxygenase (Cytochrome P450) |

| Evolutionary Origin | Classical BBE lineage | Neofunctionalization of tryptamine 5-hydroxylase |

| Overall Process | Convergent Evolution | Convergent Evolution |

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound, a benzylisoquinoline alkaloid (BIA), is a complex process that is tightly regulated at the genetic and molecular level. The expression of the genes encoding the biosynthetic enzymes is controlled by a network of transcription factors and specific DNA sequences within their promoter regions. Understanding this regulation is key to elucidating the pathway and developing strategies for enhanced production.

Characterization of Promoter Regions of Biosynthetic Enzyme Genes

The transcriptional regulation of this compound biosynthesis is largely controlled by cis-acting elements within the promoter regions of the pathway's enzyme genes. frontiersin.org Studies, particularly in Coptis japonica cell cultures, have been instrumental in identifying these regulatory sequences. nih.govnih.gov

Researchers have isolated and analyzed the promoter sequences of several key genes in the this compound pathway, including CYP80B2, (S)-3'-hydroxy-N-methylcoclaurine-4'-O-methyltransferase (4'OMT), and CYP719A1. nih.gov Transient expression assays using promoter-luciferase (LUC) reporter constructs have allowed for the dissection of these regions. nih.govnih.gov For instance, promoter sequences of 646 bp for CYP80B2, 1215 bp for 4'OMT, and 911 bp for CYP719A1 were sufficient to activate the reporter gene in C. japonica protoplasts. nih.gov

These studies have revealed that specific transcription factors (TFs) bind to these promoter regions to either activate or repress gene expression. Two primary TFs identified as comprehensive regulators in C. japonica are CjWRKY1 (a plant-specific WRKY-type TF) and CjbHLH1 (a basic helix-loop-helix TF). nih.govfrontiersin.org Their binding sites, known as cis-acting elements, are crucial for this regulation. Key elements identified include:

W-box: This element is recognized and bound by WRKY-type transcription factors. The direct binding of CjWRKY1 to the W-box sequence has been confirmed, and its presence is implicated in the regulation of multiple biosynthetic genes. nih.gov

E-box: This sequence is a target for bHLH transcription factors. CjbHLH1 has been shown to activate transcription from the 4'OMT and CYP719A1 promoters, suggesting the involvement of a putative E-box. nih.gov

GCC-box: There is also evidence suggesting the possible involvement of a GCC-box-like element in the regulation of this compound biosynthesis. frontiersin.org

Transactivation assays have demonstrated that CjWRKY1 can activate the CYP80B2 promoter, while CjbHLH1 can activate the 4'OMT and CYP719A1 promoters, sometimes independently of CjWRKY1. nih.govnih.gov This indicates a complex interplay between different transcription factors and their corresponding cis-elements to fine-tune the expression of genes required for this compound production.

**Table 1: Characterized Promoter Regions in *Coptis japonica***

| Gene | Isolated Promoter Length (bp) | Key Transcription Factor(s) | Implicated Cis-Acting Element(s) |

|---|---|---|---|

| CYP80B2 | 646 | CjWRKY1 | W-box, E-box, GCC-box-like |

| 4'OMT | 1215 | CjbHLH1 | E-box |

| CYP719A1 | 911 | CjbHLH1 | E-box |

Transcriptomic and Proteomic Studies of Pathway Regulation

Transcriptomic and proteomic analyses have provided a global view of the genes and proteins involved in the regulation of the this compound biosynthetic pathway.

Transcriptomic Studies Transcriptome sequencing has been a powerful tool for identifying the full suite of genes involved in this compound biosynthesis in various plant species, including those from the Berberis, Coptis, and Caulophyllum genera. mdpi.commdpi.comnih.gov By comparing the transcriptomes of high and low-berbine producing tissues or species, researchers can identify differentially expressed genes that are likely candidates for pathway enzymes and regulators. nih.gov

In a comparative transcriptomic analysis of three Berberis species, all genes encoding enzymes for this compound synthesis were identified, though their expression levels varied among the species. nih.gov Similarly, a study on Berberis koreana using PacBio full-length cDNA sequencing identified 16 genes encoding enzymes for this compound synthesis and revealed that gene duplication and the presence of multiple isoforms may contribute to the functional specificity of alkaloid synthesis. nih.gov In Caulophyllum robustum, transcriptome analysis led to the identification of all necessary genes for the pathway and suggested that the differentiation of these genes occurred early in the evolution of this compound-producing plants. mdpi.com

Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis of transcriptomic data helps to map the identified genes to known metabolic pathways, including BIA biosynthesis. nih.govmaxapress.com Such analyses have successfully elucidated complex biochemical pathways for several BIAs, including this compound. mdpi.com These studies have confirmed the expression of key enzymes such as norcoclaurine synthase (NCS), various methyltransferases (e.g., 6OMT, 4'OMT), and cytochrome P450 monooxygenases (CYPs), which are crucial for the synthesis. nih.govmaxapress.com

Proteomic Studies While transcriptomic studies reveal gene expression levels, proteomic studies provide direct evidence of the proteins present in the cell. Proteomic investigations related to this compound have often focused on its effects on other organisms rather than the regulation of its own biosynthesis. For example, quantitative proteomics has been used to study the antibacterial mechanisms of this compound against Streptococcus pyogenes and its anti-cancer effects on colon cancer cells. nih.govnih.gov These studies showed that this compound treatment affects proteins involved in carbohydrate metabolism, DNA replication, and mitochondrial protein synthesis in the target organisms. nih.govnih.gov

However, proteomic studies directly analyzing the regulation of the this compound biosynthetic pathway within producing plants are less common. One study noted that a proteomic analysis of soybean under stress showed enhanced accumulation of a Berberine Bridge Enzyme (BBE)-like protein, suggesting a role for this enzyme family in stress response. nih.gov A comprehensive proteomic analysis of a high-berbine producing plant cell culture would be a valuable future step to fully understand the post-transcriptional regulation of the pathway.

Metabolic Engineering Strategies for this compound Production

Metabolic engineering offers a powerful approach to enhance the production of valuable plant secondary metabolites like this compound. By manipulating key enzymatic or regulatory steps, it is possible to increase yields in both native plant systems and heterologous hosts.

Manipulation of Branching-Point Enzymes in Plant Cell Cultures

The this compound biosynthetic pathway contains several branch points where metabolic intermediates can be channeled into different alkaloid classes. Enzymes at these junctures are critical control points and are prime targets for metabolic engineering. pnas.org

The Berberine Bridge Enzyme (BBE) is a key branch-point enzyme that catalyzes the oxidative cyclization of (S)-reticuline to form (S)-scoulerine, the first committed step in the biosynthesis of protoberberine alkaloids. researcherslinks.comwikipedia.org (S)-reticuline is a central intermediate that can also be directed towards other alkaloid types. Therefore, upregulating BBE activity can channel more substrate towards this compound production. Overexpression of the BBE gene isolated from Berberis lyceum in the model plant Arabidopsis thaliana demonstrated the potential of this strategy to enhance the metabolic pathway. researcherslinks.comresearcherslinks.com

Another critical branching-point enzyme is (S)-scoulerine 9-O-methyltransferase (SMT). In a landmark study, cultured cells of Coptis japonica and Eschscholzia californica were engineered to overexpress the SMT gene. pnas.org This manipulation aimed to increase the flow of intermediates through the this compound-specific branch of the pathway. These pioneering efforts in plant cell cultures demonstrated that modifying the expression of branching-point enzymes is a viable strategy for altering and potentially increasing the accumulation of target alkaloids. pnas.org

Table 2: Examples of Branching-Point Enzyme Manipulation

| Enzyme | Function | Engineering Strategy | Host System | Outcome |

|---|---|---|---|---|

| Berberine Bridge Enzyme (BBE) | Converts (S)-reticuline to (S)-scoulerine | Overexpression | Arabidopsis thaliana | Enhanced metabolic pathway for this compound biosynthesis. researcherslinks.comresearcherslinks.com |

| (S)-scoulerine 9-O-methyltransferase (SMT) | Methylates (S)-scoulerine | Overexpression | Coptis japonica & Eschscholzia californica cell cultures | Altered alkaloid profile, demonstrating pathway engineering feasibility. pnas.org |

Heterologous Expression Systems for Pathway Reconstruction

Reconstructing the entire this compound biosynthetic pathway in a microbial host, known as heterologous expression, offers an alternative to plant-based production that can be more scalable and controllable. researchgate.net The yeast Saccharomyces cerevisiae is a favored host due to its eukaryotic nature, which facilitates the proper folding and function of plant enzymes, especially membrane-bound cytochrome P450s. nih.gov

Significant progress has been made in assembling the this compound pathway in yeast. In one study, the complete biosynthesis of this compound was demonstrated by engineering 19 genes, including 12 heterologous enzymes from plants and bacteria, into S. cerevisiae. nih.gov The pathway was constructed in a modular fashion. Through strategies such as overexpressing bottleneck enzymes, optimizing fermentation conditions, and applying a post-fermentation heat treatment, the final this compound titer was increased by 643-fold, reaching 1.08 mg/L from glucose. nih.gov

Key enzymes that have been functionally expressed in yeast and other systems like Pichia pastoris include the rate-limiting Berberine Bridge Enzyme (BBE). researchgate.net The successful reconstruction requires the coordinated expression of numerous enzymes, including methyltransferases, hydroxylases, and oxidases, to convert a simple precursor like L-tyrosine or an intermediate like norlaudanosoline into the final this compound product. researchgate.netnih.gov These efforts not only provide a potential commercial source for this compound but also serve as a platform to study the pathway, identify rate-limiting steps, and discover novel enzyme functions. d-nb.info

Chemical Synthesis Approaches for Berbine and Analogues

Total Synthesis Strategies for the Berbine Core Structure

The construction of the characteristic tetracyclic ring system of this compound has been accomplished through various strategies, evolving from classical multi-step sequences to more streamlined, modern approaches. researchgate.netrsc.org

In response to the limitations of early syntheses, chemists have developed a variety of modern methods that offer improved efficiency, modularity, and, in some cases, a reduced environmental impact. These routes often employ powerful transition-metal-catalyzed reactions to construct the core structure in fewer steps and with higher yields.

A key strategy in the synthesis of the this compound core involves a cyclization reaction to form the tetracyclic system. Copper-based catalysts have been effectively utilized as oxidants in these cyclization reactions. jcsp.org.pk For instance, berberine (B55584) hydrochloride can be synthesized via a cyclic reaction using a hydrochloride condensate, glyoxal, and copper chloride as a catalyst. jcsp.org.pkresearchgate.net While the reaction to form the dihydroberberine (B31643) intermediate can proceed without the copper salt, it is suggested that the Cu(II) ion may play a role in facilitating the air-oxidation of the intermediate to the fully aromatic this compound core. researchgate.net The mechanism of this copper-catalyzed cyclization can be complex, potentially involving the formation of copper(I) or copper(III) intermediates to facilitate the ring-forming process. jcsp.org.pk

| Synthetic Strategy | Key Reaction | Catalyst/Reagent | Advantages | Reference |

|---|---|---|---|---|

| Copper-Promoted Cyclization | Pictet-Spengler Type Cyclization / Oxidation | Copper Chloride (CuCl2) | Inexpensive catalyst, facilitates final aromatization. | jcsp.org.pkresearchgate.net |

| Palladium-Catalyzed Arylation | Enolate Arylation | Palladium Complex | High yield (50%), modular, allows for rapid diversification of analogues. | nih.gov |

The Friedel-Crafts reaction, a fundamental process in organic chemistry for forming carbon-carbon bonds on aromatic rings, can be performed intramolecularly to construct cyclic systems. nih.gov This strategy is particularly effective for creating five, six, and seven-membered rings. masterorganicchemistry.com In the context of this compound synthesis, an intramolecular Friedel-Crafts reaction can be envisioned where a tethered electrophile (an alkyl or acyl group) on a precursor molecule reacts with an aromatic ring within the same molecule to forge one of the rings of the protoberberine skeleton. nih.govmasterorganicchemistry.com The process is initiated by a Lewis or Brønsted acid catalyst, which activates the electrophilic component, facilitating the ring-closing electrophilic aromatic substitution. nih.gov This approach offers a powerful method for assembling polycyclic aromatic structures like the this compound core from a linear precursor. masterorganicchemistry.com

Modern synthetic chemistry places increasing emphasis on developing environmentally benign processes. In the synthesis of this compound, this has led to the development of pathways that avoid the use of highly toxic reagents. patsnap.com One notable example is the creation of synthetic routes that circumvent the use of cyanidation reactions. patsnap.com Cyanide is notoriously toxic, and its avoidance reduces the hazards associated with the chemical process and minimizes toxic waste. patsnap.comwebmd.com The development of solvent-metal-oxidant-free tandem approaches for related heterocyclic structures further underscores the move toward greener and safer synthetic methodologies in alkaloid chemistry. researchgate.net

Modernized and Streamlined Synthetic Routes

Synthetic Methodologies for this compound Derivatives and Analogs

The inherent bioactivities of the this compound scaffold have prompted extensive research into the synthesis of its derivatives and analogs. These efforts are primarily aimed at overcoming limitations of the parent compound, such as low bioavailability, and enhancing its therapeutic potential. Chemical modifications allow for the fine-tuning of pharmacokinetic properties and pharmacological effects. Systematic structural alteration of the this compound core, particularly at positions C-8, C-9, and C-13, has proven to be a highly effective strategy for modulating its biological activities. mdpi.com

Regioselective Functionalization at Specific Positions (e.g., C-8, C-9, C-12, C-13)

The functionalization of the this compound skeleton is often targeted at specific carbon positions to selectively enhance a desired biological effect. Research has shown that the position chosen for modification can significantly influence the resulting pharmacological profile. For instance, for the development of derivatives with antitumor activity, chemical modifications are frequently focused on the C-9 and C-13 positions. nih.gov Conversely, to improve antibacterial activity, the C-8 and C-13 positions, along with the dioxolane ring, are common targets for derivatization. nih.gov

The C-9 position is particularly notable for its accessibility and the impact of its substitution. Selective demethylation of the methoxy (B1213986) group at C-9 yields berberrubine (B190655), a key intermediate with a reactive phenolic hydroxyl group that serves as a handle for introducing a wide array of new functionalities. nih.govnih.gov Modifications at the C-13 position have also been explored, with the synthesis of 13-arylalkyl derivatives showing enhanced cytotoxic effects against human colon cancer cell lines compared to the parent berberine. scielo.br

| Position(s) | Primary Target Activity | Reference |

|---|---|---|

| C-9, C-13 | Antitumor | nih.gov |

| C-8, C-13, Dioxolane Ring | Antibacterial | nih.gov |

| C-9 | Antioxidant, Anticholinesterase, Anti-inflammatory | mdpi.comnih.gov |

| C-13 | Anticancer, Antibacterial (Hybrid Agents) | scielo.brnih.govnih.gov |

Introduction of Diverse Substituents (e.g., alkyl, aryl, nitrogen heterocycles, polyphenol rings, chalcone (B49325) moiety)

To expand the chemical diversity and biological activity of this compound, a variety of substituents have been introduced onto its core structure. These modifications range from simple alkyl chains to complex heterocyclic and polyphenolic systems.

Alkyl and Aryl Groups: Lipophilic modifications, such as the introduction of long alkyl chains, have been investigated to improve properties like membrane permeability. Derivatives with a long alkyl chain at the 9-position, branched with hydroxyl and methoxycarbonyl groups, have demonstrated significantly increased anti-proliferation activity and intracellular concentration in A549 lung cancer cells. nih.gov The synthesis of 10-O-aryl-substituted this compound derivatives has been accomplished via Chan–Evans–Lam coupling, representing a novel class of derivatives. mdpi.com Additionally, 9-O-benzoic acid derivatives have been synthesized, with substitutions on the benzoic acid ring further modulating antioxidant activity. nih.gov

Nitrogen Heterocycles: To leverage the known bioactivities of other molecular classes, hybrid molecules incorporating nitrogen heterocycles have been synthesized. In one such strategy, this compound was linked at the C-13 position to INF55 (5-nitro-2-phenylindole), an inhibitor of the NorA multidrug-resistance efflux pump in bacteria. nih.govnih.gov This dual-action hybrid aims to combat bacterial drug resistance by simultaneously delivering an antibacterial agent and a pump inhibitor. nih.gov In another example, ciprofloxacin, a fluoroquinolone antibiotic, was attached at the 9-O-position to create a novel derivative. nih.gov

Polyphenol Rings: To enhance antioxidant properties, derivatives with multiple phenolic hydroxyl groups have been developed. Starting from berberine, researchers have synthesized derivatives such as berberrubine (containing one phenolic group) and 2,3,9,10-tetra-hydroxyberberine chloride (containing four phenolic groups). These polyphenolic derivatives exhibit significantly improved direct antioxidant activity in chemical assays compared to the parent compound. nih.gov

Chalcone Moiety: Chalcones, characterized by an α,β-unsaturated carbonyl system, are a well-known class of bioactive compounds. researchgate.net The hybridization of natural products with chalcone moieties is a recognized strategy in medicinal chemistry to generate novel compounds with potentially enhanced pharmacological profiles. researchgate.net

Other notable modifications include the creation of a berberine-chloramphenicol analog (CAM-BER), where the this compound group is substituted onto the antibiotic, resulting in a molecule with a distinct mode of action. nih.gov Chimeras of berberine and canagliflozin (B192856) have also been synthesized to explore potential synergistic effects. mdpi.com

| Derivative Class | Position of Substitution | Introduced Moiety/Substituent | Noted Research Finding | Reference |

|---|---|---|---|---|

| Alkyl Derivative | C-9 | Long alkyl chain with hydroxyl/methoxycarbonyl groups | Improved anti-proliferation activity and membrane permeability | nih.gov |

| Aryl Derivative | C-10 | Arylboronic acids | First successful Cu-mediated coupling reaction of berberine substrates | mdpi.com |

| Nitrogen Heterocycle Hybrid | C-13 | INF55 (5-nitro-2-phenylindole) | Dual-action hybrid designed to inhibit bacterial efflux pumps | nih.govnih.gov |

| Polyphenol Derivative | C-2, C-3, C-9, C-10 | Multiple hydroxyl groups | Enhanced direct antioxidant activity in DPPH assay | nih.gov |

| Antibiotic Analog | - | Hybrid with Chloramphenicol (CAM-BER) | Exhibits a distinct mode of action as a translation initiation inhibitor | nih.gov |

Prodrug Design and Synthesis for Modulation of Research Parameters

One of the significant challenges in utilizing berberine is its low oral bioavailability. To address this, a prodrug strategy has been effectively employed. This approach involves chemically modifying the active compound into an inert form (the prodrug) that can be more easily absorbed and then metabolized in the body to release the active drug.

A prominent example is the design of prodrugs based on berberrubine, which is an active metabolite of berberine formed after first-pass metabolism. nih.gov Researchers have designed and semi-synthesized a series of ester and ether prodrugs of berberrubine. nih.gov Among these, a compound featuring a palmitate ester at the 9-position of berberrubine showed a favorable lipophilicity (LogP) value and was efficiently hydrolyzed by esterases in the blood to release the active berberrubine. nih.govnih.gov This prodrug design proved to be an effective strategy for improving the pharmacokinetic characteristics of berberine for its lipid-lowering effects in animal models. nih.gov

Computational Design and Virtual Screening of this compound Analog Libraries

Modern drug discovery increasingly relies on computational methods to accelerate the identification of promising new compounds. For this compound, computational design and virtual screening of analog libraries have been used to identify novel derivatives with potential therapeutic applications.

Ligand-based virtual screening has been employed to identify analogs of berberine from large chemical databases. nih.gov In one study, this approach was used to find potential antitubercular drugs that target the filamentous temperature-sensitive mutant Z (FtsZ) protein in Mycobacterium tuberculosis. nih.govnih.gov Following the virtual screening, molecular dynamics (MD) simulations were performed on the complexes of FtsZ with berberine and selected analogs. nih.gov These simulations help to understand the interactions between the ligands and the protein's binding site and to predict the stability of the complex. nih.gov This research identified several potential inhibitors of Mtb-FtsZ polymerization, with one analog, berb38 (ZINC13509022), showing a more stable interaction with the receptor than berberine itself. nih.gov

A similar approach screened over a thousand berberine analogs against the FtsZ protein in Escherichia coli. mdpi.com After filtering for drug-likeness and toxicity, molecular docking studies identified compounds with strong binding affinity. Subsequent MD simulations validated these findings, suggesting potent lead compounds for further experimental validation. mdpi.com

Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Berberine |

| Berberrubine |

| 2,3,9,10-tetra-hydroxyberberine chloride |

| Palmitate |

| Ciprofloxacin |

| INF55 (5-nitro-2-phenylindole) |

| Chloramphenicol |

| Canagliflozin |

| berb38 (ZINC13509022) |

| ZINC524729297 |

| ZINC000604405393 |

| Dihydroberberine |

Structure Activity Relationship Sar Studies of Berbine and Derivatives

Impact of Core Structure on Biological Activities

The inherent chemical architecture of the berbine scaffold is fundamental to its biological functions. Specific features of its core structure, including the quaternary nitrogen, the planarity of the molecule, and the presence of specific functional groups, are critical determinants of its activity.

Significance of the Quaternary Nitrogen and Planar Structure

The this compound molecule possesses a distinctive polycyclic and planar aromatic structure, which, in conjunction with a positively charged quaternary nitrogen atom, forms a crucial pharmacophoric pattern. This combination is considered vital for many of its biological interactions. For instance, these features are believed to be the minimal structural requirements for its antifungal effect. scielo.br

The planarity of the four-ring system plays a direct role in how this compound interacts with biological macromolecules. This flat structure allows the molecule to intercalate, or insert itself, between the base pairs of DNA structures. nih.gov The quaternary ammonium (B1175870) nitrogen is also a key component in this interaction. nih.gov Its positive charge facilitates strong ionic interactions with negatively charged molecules like DNA, thereby anchoring the compound to its target. nih.gov The combination of the planar surface for intercalation and the cationic nitrogen for electrostatic interaction is a defining characteristic of this compound's ability to bind to DNA. nih.gov

Role of Methylenedioxy Group at Specific Positions

The substitution pattern on the this compound core, particularly the presence of methylenedioxy or methoxy (B1213986) groups, is another critical factor influencing its biological profile. nih.govresearchgate.net Structural analyses of this compound and related alkaloids have revealed that the methylenedioxy groups located at the C-2 and C-3 positions, and/or the C-9 and C-10 positions, are key functional groups for producing antihyperglycemic and antihyperlipidemic effects. nih.gov The presence of these groups appears to be essential for the compound's ability to modulate glucose and lipid metabolism. nih.gov

Furthermore, these groups are also considered important for the anticancer activity of this compound and its derivatives. researchgate.net Research has shown that modifications in these areas, such as the presence of a 2,3-dimethoxy moiety, can be beneficial for certain activities, including the down-regulation of proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for managing hypercholesterolemia. nih.gov

| Core Structure Feature | Biological Significance | Supporting Findings |

| Quaternary Nitrogen | Essential for ionic interactions with biological targets. nih.gov | Forms strong ionic interactions with DNA; considered part of the pharmacophoric pattern for antifungal activity. scielo.brnih.gov |

| Planar Aromatic Structure | Allows for intercalation into DNA and other molecular targets. nih.gov | The flat, four-ring system can insert between DNA base pairs, crucial for its binding effect. nih.gov |

| Methylenedioxy Group | Key for metabolic and anticancer activities. nih.govresearchgate.net | Groups at C2/C3 and C9/C10 are important for antihyperglycemic and antihyperlipidemic effects. nih.gov |

Positional Effects of Substitutions on Research Outcomes

The strategic modification of the this compound skeleton at specific carbon positions has proven to be an effective method for altering its biological activities and enhancing its efficacy. scielo.br Positions such as C-8, C-9, and C-12 have been focal points for the synthesis of new derivatives with improved and sometimes novel pharmacological properties. scielo.brnih.gov

C-8 Substituted Derivatives: Effects on Cellular Interactions

The C-8 position of the this compound structure is susceptible to nucleophilic attack, making it a viable site for introducing new substituents. scielo.brnih.gov Modifications at this position have been shown to significantly influence the cellular interactions of the resulting derivatives, particularly in the realm of antimicrobial activity. researchgate.net Research into 8-substituted protoberberine derivatives revealed that the introduction of a large substituent at this position could be beneficial for anti-mycobacterial activity against Mycobacterium tuberculosis. nih.gov For instance, a derivative bearing a phenyl group at the C-8 position (compound 6i) demonstrated the best activity in one study, with a minimum inhibitory concentration (MIC) of 1.0 μg/mL. nih.gov

Further studies on 8-substituted cycloberberine (CBBR) derivatives found that they possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA). A preliminary investigation into the mechanism of one such derivative (compound 9e) indicated that its cellular interaction involves catalyzing the cleavage of bacterial DNA. This suggests that C-8 substitutions can directly alter the way the molecule interacts with and damages bacterial cells. The nature of the substituent is key; for example, 8-octyl-13-bromo-berberine showed notable anti-tumor activity, highlighting that C-8 modifications can also modulate interactions with cancer cells. researchgate.net

C-9 Substituted Derivatives: Modifications to Biological Potency

The C-9 position has been one of the most extensively studied sites for modification, with substitutions here leading to significant enhancements in biological potency across various therapeutic areas. nih.govresearchgate.net Derivatization at the C-9 position has been shown to increase the antitumor activities of this compound. nih.gov Novel 9-O-substituted this compound derivatives have been found to be more potent as antiproliferative and apoptosis-inducing agents compared to the parent compound. nih.gov In one study, a specific 9-O-substituted derivative (compound 3) exhibited the highest antiproliferative activity against HeLa and HL-60 tumor cell lines. nih.gov

The introduction of different functional groups at C-9 has also yielded derivatives with improved metabolic and antimicrobial effects. For lipid-lowering applications, C-9 modified derivatives have shown more potent hypolipidemic activities than this compound itself. researchgate.net In the context of glucose metabolism, a derivative with an amide bond and an amidogen (B1220875) group at the 9-position demonstrated a significantly stronger effect on glucose consumption in HL-7702 cells than this compound. nih.gov This suggests the amide bond at this position is crucial for this specific activity. nih.gov Furthermore, the introduction of substituted benzyl (B1604629) groups at C-9 has produced derivatives with good antimicrobial activity against various pathogenic bacterial and fungal strains. scielo.br

C-12 Substituted Derivatives: Alterations in Molecular Targeting

Modifications at the C-12 position have led to derivatives with altered molecular targeting, particularly in the context of cancer therapy. A series of quaternary berberine-12-amine derivatives demonstrated significant growth inhibition activities against a panel of human cancer cell lines, including colorectal, gastric, liver, cervical, and lung cancer cells.

A significant structure-activity relationship was observed, where the length of the n-alkyl carbon chain of the substituent at the C-12 position was a critical factor affecting the activity. For quaternary berberine-12-N,N-di-n-alkylamine chlorides, the anticancer activities increased as the n-alkyl carbon chain was elongated. However, this effect was optimal for chains of about 6–8 carbon atoms, after which the activity began to decrease with further elongation. This indicates that the size and lipophilicity of the C-12 substituent are finely tuned to achieve optimal interaction with the molecular target within cancer cells. Additionally, studies showed that derivatives with a tertiary amine structure at this position were significantly more active than those with a secondary amine structure.

| Position of Substitution | Type of Substituent/Modification | Observed Effect on Biological Activity/Targeting |

| C-8 | Large groups (e.g., phenyl, octyl) | Enhanced anti-mycobacterial and anti-tumor activity; mechanism can involve DNA cleavage in bacteria. nih.govresearchgate.net |

| C-9 | O-substitutions, amide bonds, benzyl groups | Increased antitumor, antiproliferative, and apoptosis-inducing potency; enhanced lipid-lowering and glucose-lowering effects; improved antimicrobial activity. scielo.brnih.govnih.govresearchgate.net |

| C-12 | N,N-di-n-alkylamine chlorides | Altered molecular targeting in cancer cells; anticancer activity is dependent on the length of the n-alkyl chain (optimal at 6-8 carbons). |

Quantitative Structure-Activity Relationships (QSAR) and Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) studies and other computational methods are integral to modern drug discovery, providing crucial insights into how a compound's chemical structure relates to its biological activity. For this compound and its derivatives, these in silico techniques have been instrumental in rationalizing experimental findings and guiding the design of new analogues with improved therapeutic properties. nih.govnih.gov QSAR models have been successfully developed to predict the hypolipidemic activity of this compound derivatives, offering a tool for the virtual screening and discovery of new lipid-lowering agents. nih.govresearchgate.net

In Silico Library Development and Molecular Docking Studies

The development of in silico libraries of this compound derivatives coupled with molecular docking simulations has become a powerful strategy for exploring their therapeutic potential. This approach allows for the high-throughput screening of large numbers of virtual compounds against specific biological targets, saving time and resources compared to traditional synthesis and testing.

For example, an in silico library of over 800 this compound-based ligands was created to investigate the structure-activity relationship for binding to G-quadruplex (G4) DNA, a secondary nucleic acid structure implicated in cancer. emerginginvestigators.orgresearchgate.net Molecular docking was used to predict the binding affinity of each ligand, identifying key structural features that enhance stabilization of the G4 structure. emerginginvestigators.orgresearchgate.net Other studies have screened this compound derivatives from databases like PubChem against various protein targets. In one such study, derivatives were docked against the NS3 protein of the Zika virus, identifying a compound with a high binding affinity as a potential inhibitor. npaa.in

Molecular docking has also been employed to understand the interaction between this compound derivatives and enzymes like neuraminidase from the influenza virus nih.gov, butyrylcholinesterase (BuChE) nih.gov, and the bacterial cell division protein FtsZ mdpi.com. These studies help to elucidate the binding modes and key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for inhibitory activity. nih.govresearchgate.net This information is vital for the structure-based design of more potent and selective inhibitors. nih.gov

Prediction of Binding Affinities with Biological Macromolecules (e.g., DNA, G-quadruplex DNA)

A significant area of this compound research focuses on its interaction with nucleic acids, as this is central to its anticancer and antimicrobial effects. nih.govnih.gov Computational methods are widely used to predict the binding affinities of this compound and its derivatives with various forms of DNA, particularly the non-canonical G-quadruplex (G4) structures found in telomeres and oncogene promoter regions. emerginginvestigators.orgrsc.org

Stabilizing these G4 structures is a promising strategy for anticancer therapy. rsc.org Molecular docking and free energy calculations have been used to predict how modifications to the this compound scaffold affect binding strength. Studies have shown that this compound derivatives can bind to G4 DNA with higher affinity than the parent compound. rsc.org For instance, computational analysis of a library of 31 this compound analogs against both double-stranded DNA and G4 DNA revealed that the impact of substitution on the free energy of binding is dependent on both the position of the substituent and the specific nucleic acid target. emerginginvestigators.org

The binding free energy between this compound derivatives and G4 DNA has been calculated using methods like the molecular mechanics/generalized Born surface area (MM/GBSA) approach. rsc.org These calculations often correlate well with experimental results and indicate that van der Waals interactions are a major driving force for the binding of derivatives to G4 DNA. rsc.org Funnel-metadynamics simulations have also been used to compute the absolute binding free energy of this compound to human telomeric G4 DNA, yielding values in close agreement with experimental data obtained through fluorescence spectroscopy. nih.gov

| This compound Derivative/Analog | Target | Predicted Binding Energy (kcal/mol) | Computational Method | Reference |

| Berberine (B55584) | Wild-type PTEN | -7.37 | Molecular Docking (Autodock) | researchgate.netknu.edu.af |

| Berberine | Mutated PTEN | -6.28 | Molecular Docking (Autodock) | researchgate.netknu.edu.af |

| Berberine Derivative (CID 52948350) | ZIKV NS3 Protein | -9.44 | Molecular Docking (AutoDock) | npaa.in |

| Berberine | Telomeric G4-DNA | -10.3 ± 0.5 | Funnel-Metadynamics | nih.gov |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target, offering insights that are not available from static docking models. By simulating the movements of atoms over time, MD can assess the stability of a ligand-target complex and characterize the detailed nature of their interactions. emerginginvestigators.orgnih.gov

MD simulations have been extensively applied to study this compound and its derivatives. For example, simulations were conducted to investigate the atomic-level interactions between this compound analogues and G-quadruplexes. rsc.org These studies demonstrated that the presence of the ligands stabilized the G4 structure. rsc.org Similarly, MD simulations of this compound derivatives with butyrylcholinesterase helped to understand the inhibitory mechanism and provided clues for structural modifications. nih.gov

In another study, MD simulations were used to explore the binding of this compound and its analogues to the FtsZ protein from Mycobacterium tuberculosis. The results suggested that FtsZ is a likely target and that certain analogues form more stable complexes with the protein than this compound itself. nih.gov MD simulations have also been used to compare the interaction of this compound with wild-type and mutated Phosphatase and Tensin Homolog (PTEN), a tumor suppressor protein. researchgate.netknu.edu.af These simulations, often performed using packages like GROMACS and force fields like AMBER, provide insights into the structural dynamics of the complexes and help explain differences in binding affinity. emerginginvestigators.orgknu.edu.af

Relationship between Structural Features and Specific Mechanistic Profiles

The diverse pharmacological effects of this compound are intrinsically linked to its unique chemical architecture. The relationship between its structural features—such as its planar tetracyclic system, quaternary nitrogen, and the nature of its substituents—and its specific mechanisms of action is a key area of investigation. nih.gov

Aromaticity and Flexibility in Nucleic Acid Binding

The ability of this compound to interact with nucleic acids is fundamental to many of its biological activities. nih.govoup.com Two key structural properties, aromaticity and flexibility, play a crucial role in the mechanism and affinity of this binding, particularly with DNA and G-quadruplexes. emerginginvestigators.orgresearchgate.net

Differential Binding to Double-Stranded DNA vs. G-Quadruplex DNA

A significant body of research has demonstrated that this compound and its derivatives generally exhibit a preferential binding affinity for G-quadruplex DNA structures over double-stranded DNA. nih.govnih.gov This selectivity is of considerable interest due to the potential of G-quadruplexes as therapeutic targets in cancer. The structural basis for this preference lies in the unique topology of G-quadruplexes, which feature planar G-tetrads that offer extensive surfaces for π-π stacking interactions with the aromatic system of this compound. researchgate.netemerginginvestigators.org

The core structure of this compound, with its extensive aromatic surface and a positively charged quaternary nitrogen, is pivotal for its interaction with DNA. nih.gov The aromatic rings facilitate intercalation between base pairs or stacking onto the G-tetrads, while the positive charge engages in electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA. nih.govacs.org

Systematic modifications of the this compound skeleton have revealed key insights into the determinants of binding affinity and selectivity. Modifications are frequently focused on positions 8, 9, and 13. nih.govemerginginvestigators.org

Influence of Substituents at Position 9: The introduction of side chains at the 9-position has been a productive strategy for enhancing G-quadruplex binding and selectivity. Studies on 9-substituted this compound derivatives have shown that the length and nature of the substituent are critical. For instance, a derivative named Ber8, which has a chlorohexyl group at the 9-position, demonstrated a strong interaction with telomeric G-quadruplexes. nih.gov This derivative was found to be more effective at stabilizing G-quadruplex structures compared to the parent this compound molecule. nih.gov In fact, 9-substituted berberines with longer side chains and terminal amino groups have shown significant telomeric G-quadruplex-binding ability and improved selectivity over duplex DNA. nih.gov

Influence of Substituents at Position 8 and 12: Computational studies have explored the impact of substituents at the C-8 and C-12 positions on DNA binding. In one in-silico study, aliphatic chains at the C-8 position were found to have the best binding affinity for G-quadruplex DNA. emerginginvestigators.org Conversely, the addition of bulky naphthyl groups at both the C-8 and C-12 positions led to a significant decrease in the binding affinity to G4-DNA, with some derivatives being unable to dock with the G-quadruplex structure at all, likely due to steric hindrance. emerginginvestigators.org This suggests that while extending the aromatic surface can be beneficial, the size and flexibility of the substituent are crucial for effective binding within the grooves or on the surface of the G-quadruplex.

The tables below present a summary of research findings on the differential binding of various this compound derivatives to G-quadruplex and double-stranded DNA.

Table 1: Binding Affinity of this compound Derivatives to G-Quadruplex DNA This table displays the binding free energy (ΔG) of different this compound analogs with G-quadruplex DNA, as determined by computational docking studies. Lower ΔG values indicate stronger binding affinity.

| Compound | Substituent Position | Substituent | Binding Free Energy (ΔG) to G4-DNA (kcal/mol) |

| Berberine | - | - | - |

| 8a (R) | C-8 | Aliphatic Chain | -0.1 |

| 8h (R) | C-8 | Naphthyl | -2.1 |

| 8h (S) | C-8 | Naphthyl | -3.3 |

| 8i (R) | C-8 | Naphthyl | -1.0 |

| 8i (S) | C-8 | Naphthyl | -2.2 |

| Data sourced from computational structure-activity relationship studies of this compound analogs. emerginginvestigators.org |

Table 2: Comparative Binding of this compound to DNA Quadruplexes This table shows the binding constants (Kb) of this compound to human telomeric DNA G-quadruplex (22AG) under different ionic conditions, which influence the G-quadruplex conformation.

| DNA Target | Conformation | Salt Condition | Binding Constant (Kb) (M-1) |

| 22AG | Antiparallel | 100 mM NaCl | 3.7 ± 0.9 x 104 |

| 22AG | Hybrid-1 | 100 mM KCl | 5.9 ± 1.0 x 105 |

| Data sourced from biophysical studies comparing this compound binding to different quadruplex structures. nih.gov |

Advanced Analytical Methodologies in Berbine Research

Quantitative Determination of Berbine in Complex Matrices (e.g., plant extracts, biological fluids)

The quantification of this compound is frequently challenged by the complexity of the matrices in which it is found. Plant extracts and biological fluids contain numerous compounds that can interfere with analysis. Therefore, robust and selective analytical methods are required.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the quantitative analysis of this compound. frontiersin.org These methods offer excellent resolution, sensitivity, and reliability. nih.gov The separation is typically achieved on a reversed-phase column, most commonly a C18-based silica (B1680970) column. frontiersin.org

Mobile phases often consist of acidified solvents like water, methanol (B129727), or acetonitrile (B52724), used alone or in combination with buffers such as potassium dihydrogen phosphate (B84403). frontiersin.orgnih.gov A gradient flow is often employed to achieve optimal separation. nih.gov Detection is commonly performed using Ultraviolet (UV) or Photodiode Array (PDA) detectors, with the detection wavelength for this compound typically set around 346 nm. nih.govnycu.edu.tw The selection of the stationary phase, mobile phase composition, and detector is critical for developing an accurate, specific, and repeatable method. nih.gov For instance, one validated HPLC-UV method used an inertsil C18 column with a mobile phase of acetonitrile and potassium dihydrogen phosphate buffer (pH 2.5) for quantifying this compound in Berberis aristata and its commercial formulations. nih.gov Another study used a phenyl-bound column with a mobile phase of acetonitrile, methanol, and 20mM phosphate for analyzing single herbs. nycu.edu.tw

UHPLC, by using smaller particle size columns, offers faster analysis times and higher resolution compared to conventional HPLC. frontiersin.org When coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), UHPLC provides exceptional sensitivity and specificity, making it ideal for determining low concentrations of this compound in complex biological matrices like mouse serum. nih.gov A UPLC-MS/MS method was developed for the simultaneous quantification of this compound, its metabolite berberrubine (B190655), and other related compounds in mouse serum, with a run time of only 3.9 minutes. nih.gov These methods are validated according to International Conference on Harmonization (ICH) guidelines, ensuring parameters like linearity, accuracy, precision, and recovery meet stringent standards. nih.gov

Table 1: Examples of HPLC/UHPLC Methods for this compound Quantification

| Technique | Stationary Phase | Mobile Phase | Detector | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|---|

| HPLC | Inertsil C18 | Acetonitrile & Potassium Dihydrogen Phosphate Buffer (pH 2.5) | UV (346 nm) | Not Specified | nih.gov |

| HPLC | Phenyl-bound column | Acetonitrile:Methanol:20mM Phosphate (35:20:45, v/v/v) | UV (346 nm) | 0.5 - 50 | nycu.edu.tw |

| HPLC | Not Specified | Methanol | UV (266 nm) | 5 - 500 | researchgate.net |

| UPLC-MS/MS | ACQUITY UPLC® BEH C18 | Not Specified | Triple Quadrupole MS | 0.1 - 40 (ng/mL) | nih.gov |

| HPLC | Not Specified | 0.1% Trifluoroacetic acid:Acetonitrile (70:30 v/v) | UV | Not Specified | researchgate.net |

Table 2: HPTLC Methods for this compound Quantification

| Stationary Phase | Mobile Phase | R_f Value | Linearity Range | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|---|

| Silica gel 60F₂₅₄ | Toluene:Ethyl acetate (B1210297):Formic acid:Methanol (9:9:3:1 v/v/v/v) | 0.58 ± 0.02 | 10-100 ng/band | 350 | nih.gov |

| Silica gel 60F₂₅₄ | n-Propanol:Water:Glacial acetic acid (8:1:1 v/v/v) | 0.32 ± 0.03 | 200-600 ng/spot | 358 | ijpsonline.com |

| Silica gel 60F₂₅₄ | Toluene:Ethyl acetate (9:3 v/v) | 0.05 | 1.0-7.0 µL/spot | 266 | ejbps.com |